molecular formula C9H11BrFN B1602786 N-(5-Bromo-2-fluorobenzyl)ethanamine CAS No. 1016718-58-3

N-(5-Bromo-2-fluorobenzyl)ethanamine

Cat. No.: B1602786
CAS No.: 1016718-58-3
M. Wt: 232.09 g/mol
InChI Key: UBUGKRWECJFDHP-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluorobenzyl)ethanamine is a chemical compound with the molecular formula C9H11BrFN It is a derivative of phenethylamine, characterized by the presence of bromine and fluorine atoms on the benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-fluorobenzyl)ethanamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-fluorobenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids

    Reduction: Formation of amines or alcohols

    Substitution: Halogen exchange or nucleophilic substitution

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange

Major Products Formed

    Oxidation: 5-Bromo-2-fluorobenzaldehyde or 5-Bromo-2-fluorobenzoic acid

    Reduction: 5-Bromo-2-fluorobenzyl alcohol or 5-Bromo-2-fluoroethylamine

    Substitution: 5-Iodo-2-fluorobenzyl ethanamine

Scientific Research Applications

N-(5-Bromo-2-fluorobenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Studied for its interactions with biological receptors and enzymes

    Medicine: Investigated for potential therapeutic effects, such as in the treatment of depression and anxiety

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. It is known to bind to the 5-hydroxytryptamine receptor, influencing neurotransmitter activity and potentially affecting mood and behavior . The pathways involved may include signal transduction mechanisms that alter cellular responses.

Comparison with Similar Compounds

N-(5-Bromo-2-fluorobenzyl)ethanamine can be compared with other similar compounds, such as:

    2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine: Another phenethylamine derivative with similar receptor binding properties

    N-(2-Methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine: Known for its hallucinogenic effects and receptor interactions

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUGKRWECJFDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592501
Record name N-[(5-Bromo-2-fluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016718-58-3
Record name N-[(5-Bromo-2-fluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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